molecular formula C13H21NO7 B14033973 Acarbose JP Impurity IV CAS No. 56300-70-0

Acarbose JP Impurity IV

Cat. No.: B14033973
CAS No.: 56300-70-0
M. Wt: 303.31 g/mol
InChI Key: GVUXGUNPIWSFMX-UHFFFAOYSA-N
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Description

Acarbose JP Impurity IV is a chemical compound related to acarbose, an alpha-glucosidase inhibitor used in the treatment of type II diabetes mellitus. Acarbose itself is a pseudo-oligosaccharide produced by the bacterium Actinoplanes sp. and is known for its ability to inhibit enzymes that break down carbohydrates in the intestines, thereby reducing blood sugar levels after meals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acarbose JP Impurity IV involves complex chemical reactions, often starting from acarbose or its derivatives. The synthetic routes typically include steps such as glycosylation, protection and deprotection of functional groups, and selective oxidation or reduction reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered strains of Actinoplanes sp. These strains are optimized to produce high yields of acarbose and its impurities, including this compound. The fermentation process is followed by purification steps, such as chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Acarbose JP Impurity IV undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Mechanism of Action

Acarbose JP Impurity IV exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound reduces the absorption of dietary carbohydrates, leading to lower postprandial blood glucose levels . The molecular targets include various alpha-glucosidases, and the pathways involved are related to carbohydrate metabolism .

Properties

CAS No.

56300-70-0

Molecular Formula

C13H21NO7

Molecular Weight

303.31 g/mol

IUPAC Name

1-(1-hydroxyethyl)-7-(hydroxymethyl)-1,2,3,3a,4a,5,6,8a-octahydropyrrolo[2,1-b][1,3]benzoxazole-2,3,5,6-tetrol

InChI

InChI=1S/C13H21NO7/c1-4(16)7-9(18)11(20)13-14(7)6-2-5(3-15)8(17)10(19)12(6)21-13/h2,4,6-13,15-20H,3H2,1H3

InChI Key

GVUXGUNPIWSFMX-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(C2N1C3C=C(C(C(C3O2)O)O)CO)O)O)O

Origin of Product

United States

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